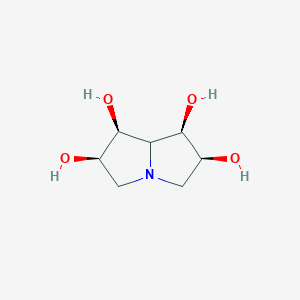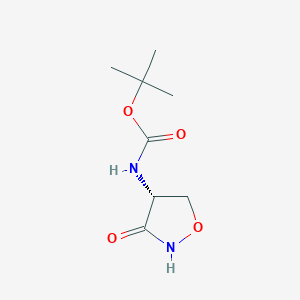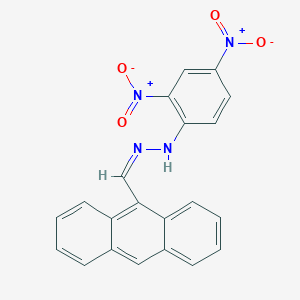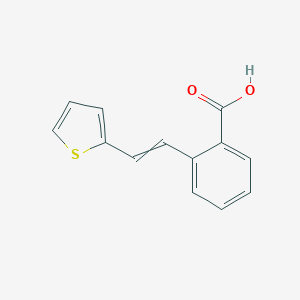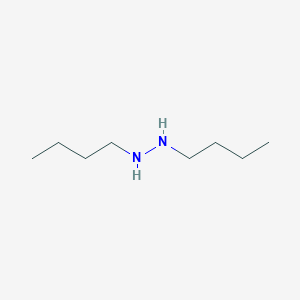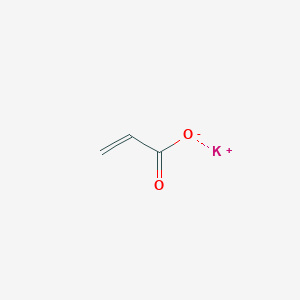
Potassium acrylate
Overview
Description
Potassium acrylate is a potassium salt of acrylic acid with the chemical formula [−CH₂−CH(CO₂K)−]ₙ. It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . This compound is widely used in various applications due to its excellent water-absorbing properties.
Mechanism of Action
Target of Action
Potassium acrylate, a potassium salt of polyacrylic acid, is a type of superabsorbent polymer . Its primary targets are the water molecules in its environment . It can absorb hundreds of times its original weight in purified water . This property makes it a valuable tool in agriculture, where it is used as a water-retaining agent .
Mode of Action
This compound works similarly to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to form a water-insoluble matrix . This matrix gently attracts and holds water molecules . The immense size and weight of its molecular structure allow each this compound granule to absorb purified water of over 500 times its dry weight .
Biochemical Pathways
It is known that microorganisms and enzymes can attack the chemical structure of acrylic polymers . More research is needed to fully understand the biochemical reactions that could account for the biodegradation of this compound .
Pharmacokinetics
It is known that this compound can degrade effectively via chemical and biological processes . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the creation of a healthy microenvironment in the plant root zone . It can maximize plant growth by reducing plant stress, leading to faster germination, quicker emergence of seeds, consistent growth, and higher, better-quality yields of edibles with less water and fewer inputs .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that the soil composition and the presence of certain chemicals can influence the action, efficacy, and stability of this compound . Furthermore, it has been suggested that the thermo-oxidation of hydrogen peroxide could be applied for a larger scale of superabsorbent waste management .
Biochemical Analysis
Biochemical Properties
Potassium acrylate interacts with water molecules due to its hydrophilic nature . It forms a three-dimensional network of water-insoluble polymer chains that can absorb fluids such as water, electrolyte solution, and biological fluids . The absorption capacity of this compound is significantly higher than that of common cotton pulp .
Cellular Effects
This compound has been found to have significant effects on plant cells. As a type of superabsorbent polymer for plants, this compound can increase moisture availability to plants . It mixes with soil to increase the soil’s capacity for holding water and making it available to plants . This improved soil readily releases moisture, along with water-soluble nutrients, to plant roots on demand .
Molecular Mechanism
This compound works similar to a sponge under the soil surface . It is composed of a set of polymeric chains, which are linked together chemically to become a water-insoluble matrix that gently attracts and holds water molecules . The immense size and weight of its molecular structure allows each this compound granule to absorb purified water of over 500 times its dry weight .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant reductions in dry mass and water absorbency after being buried in the soil for ten weeks, indicating their partial biodegradation . This suggests that this compound undergoes degradation over time, affecting its long-term effects on cellular function .
Metabolic Pathways
It is known that this compound can absorb and release soil nutrients, water-soluble fertilizer, and chemicals much in the same manner as water . This suggests that this compound may interact with various enzymes or cofactors in the soil, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
This compound is distributed within the soil where it increases the soil’s capacity for holding water . It is likely that this compound interacts with various transporters or binding proteins in the soil, affecting its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium acrylate can be synthesized through the neutralization of acrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where acrylic acid is slowly added to a solution of potassium hydroxide under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then evaporated to obtain solid this compound.
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing acrylic acid in the presence of potassium hydroxide. The polymerization process involves the use of initiators such as potassium persulfate and crosslinkers like N, N-methylene bisacrylamide to form a network structure . The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired polymer properties.
Chemical Reactions Analysis
Types of Reactions: Potassium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polyacrylate, a superabsorbent polymer.
Crosslinking: It can crosslink with other monomers like acrylamide to form copolymers.
Oxidation: this compound can undergo thermo-oxidation in the presence of hydrogen peroxide, leading to its degradation.
Common Reagents and Conditions:
Polymerization: Initiators like potassium persulfate and crosslinkers such as N, N-methylene bisacrylamide are commonly used.
Oxidation: Hydrogen peroxide is used as an oxidizing agent at elevated temperatures.
Major Products Formed:
Polymerization: Polyacrylate and its copolymers.
Oxidation: Degraded products of this compound, which can be further analyzed for their properties.
Scientific Research Applications
Potassium acrylate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of superabsorbent polymers.
Medicine: Utilized in the formulation of hydrogels with antimicrobial properties for medical devices.
Comparison with Similar Compounds
Sodium polyacrylate: Similar in structure and function but uses sodium ions instead of potassium.
Poly(acrylamide-co-acrylic acid) potassium salt: A copolymer that combines acrylamide and acrylic acid with potassium ions.
Uniqueness of Potassium Acrylate: this compound is unique due to its high water-absorbing capacity and its ability to form stable hydrogels with antimicrobial properties. Its potassium ions provide specific advantages in certain applications, such as enhanced biocompatibility in biomedical uses .
Properties
CAS No. |
10192-85-5 |
|---|---|
Molecular Formula |
C3H4KO2 |
Molecular Weight |
111.16 g/mol |
IUPAC Name |
potassium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI Key |
HPKNNSJBWTXMHS-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[K+] |
Isomeric SMILES |
C=CC(=O)[O-].[K+] |
Canonical SMILES |
C=CC(=O)O.[K] |
Key on ui other cas no. |
10192-85-5 25608-12-2 |
Pictograms |
Irritant |
Related CAS |
26159-89-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium acrylate?
A1: The molecular formula of this compound is C3H3KO2. It has a molecular weight of 128.17 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Fourier transform infrared (FTIR) spectroscopy is commonly employed to identify the functional groups present in this compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, can provide detailed structural information about the compound. [, , ]
Q3: How does this compound contribute to the properties of superabsorbent polymers?
A3: this compound, when copolymerized with other monomers like acrylamide, forms a network capable of absorbing and retaining large amounts of water. The presence of potassium ions enhances the hydrophilic nature of the polymer, contributing to its superabsorbent properties. [, , ]
Q4: How does the presence of salts affect the water absorption capacity of this compound-based hydrogels?
A4: The water absorption capacity of this compound-based hydrogels is significantly reduced in the presence of salts, particularly divalent cations like Ca2+ and Mg2+. This is attributed to the ionic interactions between the charged groups in the polymer network and the dissolved ions, which decrease the osmotic pressure difference driving water absorption. [, , ]
Q5: How does the crosslinking density influence the properties of this compound hydrogels?
A5: Increasing the crosslinking density generally results in hydrogels with higher mechanical strength but lower swelling capacity. This is because a higher crosslinking density creates a tighter polymer network with less space for water molecules to occupy. [, ]
Q6: What factors influence the thermal stability of this compound-based polymers?
A6: The thermal stability of this compound-based polymers is influenced by factors such as the degree of crosslinking, the presence of other comonomers, and the incorporation of fillers. Generally, these polymers exhibit good thermal stability up to temperatures around 400°C. [, ]
Q7: What are the main applications of this compound?
A7: this compound is a key component in the production of superabsorbent polymers (SAPs), widely utilized in agriculture, hygiene products, and various industrial applications. In agriculture, SAPs enhance soil water retention, improve plant growth, and reduce irrigation frequency. [, , , , , , ]
Q8: How can this compound-based hydrogels be utilized for controlled drug release?
A8: this compound-based hydrogels can encapsulate drug molecules within their network. By controlling the crosslinking density and incorporating specific functional groups, the release rate of the drug can be tailored for desired applications. []
Q9: Can this compound be used to remove heavy metal ions from aqueous solutions?
A9: Yes, this compound-based hydrogels demonstrate potential for removing heavy metal ions from aqueous solutions. The negatively charged carboxylate groups in the polymer can bind to positively charged metal ions, effectively removing them from the solution. []
Q10: What is the environmental impact of this compound-based polymers?
A10: While generally considered non-toxic, the accumulation of non-biodegradable this compound-based polymers in the environment raises concerns. Research is ongoing to develop biodegradable alternatives and efficient degradation methods to mitigate these environmental concerns. []
Q11: What methods are being explored for the degradation of this compound polymers?
A11: Both chemical and biological degradation methods are being explored for breaking down this compound polymers. Chemical methods include oxidation using hydrogen peroxide, while biological methods utilize enzymes or microorganisms capable of degrading the polymer chains. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
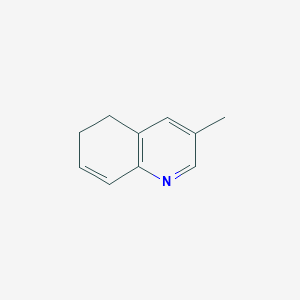
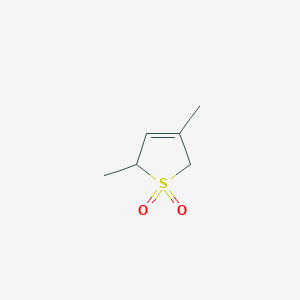
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
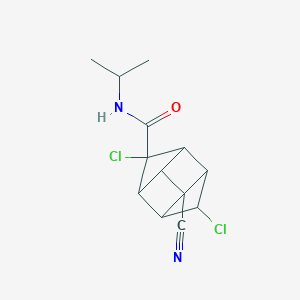
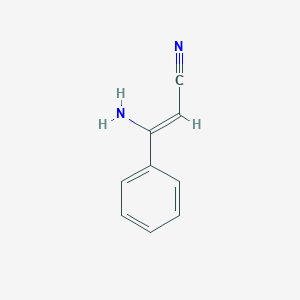
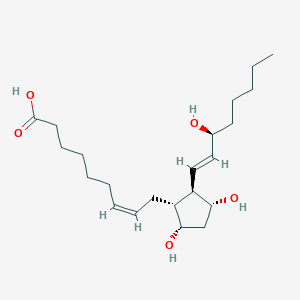
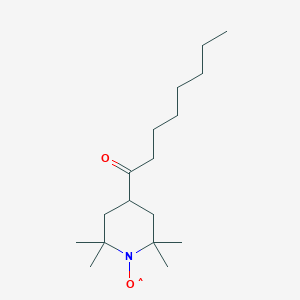
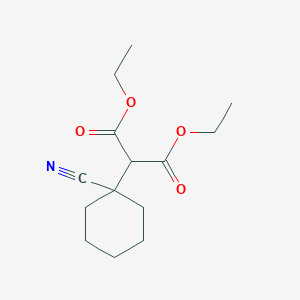
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
